molecular formula C10H18ClNO B1416235 2-Chloro-N-(4-ethylcyclohexyl)acetamide CAS No. 915924-28-6

2-Chloro-N-(4-ethylcyclohexyl)acetamide

Cat. No. B1416235
CAS RN: 915924-28-6
M. Wt: 203.71 g/mol
InChI Key: IHYLVBSEACZOPF-UHFFFAOYSA-N
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Description

“2-Chloro-N-(4-ethylcyclohexyl)acetamide” is a chemical compound with the CAS Number: 915924-28-6 . It has a molecular weight of 203.71 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(4-ethylcyclohexyl)acetamide . The InChI code for this compound is 1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 203.71 . The storage temperature is room temperature .

Scientific Research Applications

Metabolism and Toxicology of Chloroacetamide Herbicides

Chloroacetamide herbicides, which share a structural resemblance to 2-Chloro-N-(4-ethylcyclohexyl)acetamide, have been extensively studied for their metabolism in human and rat liver microsomes. These studies have revealed insights into the metabolic pathways that lead to the production of potentially carcinogenic compounds. This research aids in understanding the environmental and health impacts of such herbicides, including those structurally related to 2-Chloro-N-(4-ethylcyclohexyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthetic Applications in Organic Chemistry

Synthetic chemists have utilized compounds structurally similar to 2-Chloro-N-(4-ethylcyclohexyl)acetamide in the stereoselective synthesis of complex molecules. For example, cyclization reactions involving N-vinylic α-(methylthio)acetamides have been used to synthesize cis and trans-fused 3a-aryloctahydroindoles, which are important in medicinal chemistry (Saito, Matsuo, & Ishibashi, 2007).

Antimicrobial Compound Synthesis

Research into the synthesis of novel quinazolinyl acetamides from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, a compound with a core structure similar to 2-Chloro-N-(4-ethylcyclohexyl)acetamide, has shown potential in developing new antimicrobial agents. These compounds, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities, highlight the versatility of chloroacetamide derivatives in drug design and development (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Crystallography and Molecular Structure

Studies focusing on the crystallography of chloroacetamide derivatives, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide valuable insights into their molecular structures, which can influence physical, chemical, and biological properties. Understanding these structural aspects is crucial for designing compounds with specific functions and properties (Davis & Healy, 2010).

properties

IUPAC Name

2-chloro-N-(4-ethylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLVBSEACZOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651134
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-ethylcyclohexyl)acetamide

CAS RN

915924-28-6
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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